molecular formula C9H8FN3O B11735125 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-amine

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11735125
M. Wt: 193.18 g/mol
InChI Key: GAIPBFAMTJVRQS-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to the oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-amine typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the oxadiazole ring. The reaction conditions may include elevated temperatures and specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential to modulate cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxadiazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8FN3O

Molecular Weight

193.18 g/mol

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H8FN3O/c1-5-2-3-6(4-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H2,11,12,13)

InChI Key

GAIPBFAMTJVRQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)N)F

Origin of Product

United States

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